molecular formula C9H15NO3S B2979812 2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone CAS No. 2034376-59-3

2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone

Cat. No.: B2979812
CAS No.: 2034376-59-3
M. Wt: 217.28
InChI Key: ICCYPBDKYZKSKE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a cyclopropyl group linked to a ketone, a motif present in various bioactive molecules , and a thiomorpholine 1,1-dioxide group, which is a saturated sulfur-containing heterocycle where the sulfur atom is in a sulfone state. The 1,1-dioxidothiomorpholine scaffold is a recognized pharmacophore in the design of potential therapeutic agents. For instance, similar thiomorpholine-dioxide-based compounds have been investigated as inhibitors of epigenetic targets like ATAD2 for cancer research . The sulfone group can enhance binding affinity and metabolic stability, making it a valuable feature in lead optimization . Furthermore, the cyclopropyl ketone moiety can serve as a versatile synthetic intermediate for further chemical derivatization, enabling the exploration of structure-activity relationships (SAR). This compound is strictly for research applications, including use as a synthetic intermediate, in the design of novel enzyme inhibitors, and in the development of potential therapeutics for various disease areas. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c11-9(7-8-1-2-8)10-3-5-14(12,13)6-4-10/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCYPBDKYZKSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone typically involves the reaction of cyclopropyl methyl ketone with thiomorpholine followed by oxidation to introduce the dioxido groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like aluminum chloride or sulfuryl chloride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as chlorination, oxidation, and purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Functional Groups
2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone C₆H₁₀BrNO₃S* 256.12 g/mol Cyclopropyl, 1,1-dioxidothiomorpholino Sulfone, ketone, bromine
2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone HCl C₂₀H₂₀FNO₃S·HCl 409.90 g/mol Cyclopropyl, fluorophenyl, thienopyridine Ketone, ester, hydrochloride salt
1-Cyclopropyl-2-(2-fluorophenyl)ethanone C₁₁H₁₁FO 178.21 g/mol Cyclopropyl, 2-fluorophenyl Ketone, aryl fluoride
1-((1R,2R)-2-((Z)-hex-1-en-1-yl)cyclopropyl)ethanone C₁₁H₁₈O 166.26 g/mol Cyclopropyl, (Z)-hexenyl Ketone, alkene

*Note: The brominated derivative (C₆H₁₀BrNO₃S) in is structurally analogous but includes a bromine substituent.

Key Observations:

  • Sulfone vs. Aryl Fluoride Effects: The 1,1-dioxidothiomorpholino group in the target compound increases polarity and hydrogen-bonding capacity compared to fluorophenyl derivatives (e.g., C₁₁H₁₁FO), which exhibit greater lipophilicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Solubility (CH₂Cl₂) Melting Point (°C) Stability Notes
This compound Low Not reported Sensitive to prolonged heating
C₂₀H₂₀FNO₃S·HCl Moderate >250 (decomposes) Hydroscopic; requires anhydrous storage
C₁₁H₁₁FO High 92–94 Stable under ambient conditions
C₁₁H₁₈O High Not reported Sensitive to oxidation at alkene site

Key Observations:

  • The sulfone group in the target compound reduces solubility in nonpolar solvents, complicating purification .
  • Fluorophenyl derivatives (C₁₁H₁₁FO) exhibit higher thermal stability, attributed to aromatic ring rigidity .

Biological Activity

The compound 2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone (CAS No. 2034376-59-3) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a unique thiomorpholine structure that may contribute to its biological activity. The molecular formula is C8H12N2O2SC_8H_{12}N_2O_2S, with a molecular weight of approximately 188.25 g/mol. The compound's structural characteristics enable it to interact with various biological targets, making it a subject of interest in drug discovery.

PropertyValue
Molecular FormulaC₈H₁₂N₂O₂S
Molecular Weight188.25 g/mol
IUPAC NameThis compound
CAS Number2034376-59-3

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, a related compound demonstrated potent inhibition against various Gram-negative bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa, with IC50 values in the low nanomolar range .

The proposed mechanism of action for this class of compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. Inhibition of these targets disrupts bacterial growth and viability. For example, a related compound showed IC50 values for DNA gyrase inhibition at approximately 0.8 nM for E. coli and less than 10 nM for A. baumannii .

Table 2: Inhibition Potency Against Bacterial Targets

CompoundTargetIC50 (nM)
Compound A (related structure)E. coli DNA gyrase0.8
Compound AA. baumannii DNA gyrase<10
Compound AP. aeruginosa DNA gyrase<10

Cytotoxicity and Safety Profile

The safety profile of compounds similar to this compound has been assessed through various cytotoxicity assays. One study reported low cytotoxicity in human liver cell lines (HepG2), with IC50 values exceeding 100 µM . Additionally, no significant genotoxic effects were observed in standard tests.

Table 3: Cytotoxicity Data

Assay TypeCell LineIC50 (µM)
LDH AssayHepG2>100
MTS AssayHepG278
Micronucleus TestVariousNegative

Case Studies and Research Findings

A notable study involving a series of structural modifications around the thiomorpholine moiety revealed that specific substitutions could enhance biological activity against targets like ATAD2 (a cancer-related target). However, modifications leading to the introduction of oxygen atoms instead of sulfur resulted in diminished activity .

Summary of Findings

  • Antimicrobial Activity : Potent against key pathogens with low nanomolar IC50 values.
  • Mechanism : Primarily through inhibition of DNA gyrase and topoisomerase IV.
  • Safety : Generally low cytotoxicity with no significant genotoxic effects observed.

Q & A

Q. What are the optimal synthetic routes for 2-Cyclopropyl-1-(1,1-dioxidothiomorpholino)ethanone?

  • Methodological Answer : The synthesis involves coupling cyclopropyl groups with thiomorpholine-1,1-dioxide derivatives. Key steps include:
  • Amine Activation : React thiomorpholine-1,1-dioxide with bromoacetylating agents (e.g., bromoacetyl bromide) in dichloromethane (CH₂Cl₂), increasing solvent volume to 30 mL per 7.40 mmol amine to improve solubility .
  • Reaction Monitoring : Use extended reaction times (24 hours) to ensure full conversion, as incomplete reactions may require additional purification .
  • Purification : After quenching with HCl, phase separation in CH₂Cl₂ (100 mL) aids in isolating the product. Column chromatography or recrystallization can further refine purity .

Q. How is 13C-NMR spectroscopy applied to characterize this compound?

  • Methodological Answer :
  • Sample Preparation : Dissolve the compound in deuterated acetonitrile (ACETONITRILE-d₃) to achieve a concentration of ~1.29 mg/mL for optimal signal-to-noise ratio .
  • Spectral Acquisition : Use a 25.16 MHz spectrometer with a sweep width of 75.48 Hz and 2048 transients. Key peaks include:
  • Carbonyl (C=O) : ~170-180 ppm (distinctive for ketones).
  • Thiomorpholine Sulfone : ~50-60 ppm (C-SO₂) and ~40-45 ppm (N-CH₂) .
  • DEPT-135 Analysis : Differentiates CH₃, CH₂, and CH groups, confirming substituent positions .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers away from ignition sources due to flammability risks (UN1224, Hazard Class 3) .
  • Waste Disposal : Neutralize acidic byproducts before disposal. Avoid environmental release; use licensed chemical waste services .
  • PPE : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to prevent inhalation .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :
  • Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy for thermochemical properties like bond dissociation energies .
  • Basis Sets : Apply 6-31G(d,p) for geometry optimization and frequency calculations.
  • Key Outputs :
  • HOMO-LUMO Gaps : Predict reactivity toward electrophiles/nucleophiles.
  • Charge Distribution : Identify nucleophilic sites (e.g., cyclopropyl carbons) for reaction planning .

Q. What mechanistic insights explain solvent effects on its synthesis?

  • Methodological Answer :
  • Solvent Polarity : CH₂Cl₂’s low polarity minimizes side reactions (e.g., hydrolysis of bromoacetyl intermediates) .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR. Polar aprotic solvents (e.g., DMF) may accelerate reactions but complicate purification .
  • Temperature Dependence : Ambient temperature (20-25°C) balances reaction rate and byproduct formation .

Q. How does this compound function as an intermediate in bioactive molecule synthesis?

  • Methodological Answer :
  • Pharmaceutical Applications : The thiomorpholine sulfone moiety enhances metabolic stability in drug candidates. Derivatives are precursors for kinase inhibitors or anti-inflammatory agents .
  • Agrochemical Uses : Cyclopropyl groups confer rigidity, improving pesticidal activity. React with heterocycles (e.g., triazoles) to target pest-specific enzymes .

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